molecular formula C20H16N4O6S3 B10883627 4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid

4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid

Cat. No.: B10883627
M. Wt: 504.6 g/mol
InChI Key: ANJAVOOALUTTID-UHFFFAOYSA-N
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Description

4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a 1,3,4-thiadiazole ring, a carboxyaniline group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the carboxyaniline group: This step involves the reaction of the thiadiazole intermediate with 4-carboxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the benzoic acid moiety: The final step involves the acylation of the intermediate with benzoic acid derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease pathways.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(5-{[2-(4-CARBOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N4O6S3

Molecular Weight

504.6 g/mol

IUPAC Name

4-[[2-[[5-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H16N4O6S3/c25-15(21-13-5-1-11(2-6-13)17(27)28)9-31-19-23-24-20(33-19)32-10-16(26)22-14-7-3-12(4-8-14)18(29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30)

InChI Key

ANJAVOOALUTTID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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